molecular formula C15H16Br2ClNO B1397651 3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride CAS No. 1220032-70-1

3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride

Cat. No.: B1397651
CAS No.: 1220032-70-1
M. Wt: 421.55 g/mol
InChI Key: TUWDQRQJCSBOKG-UHFFFAOYSA-N
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Description

3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C15H16Br2ClNO It is known for its unique structure, which includes a piperidine ring attached to a dibromo-naphthyl group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride typically involves the reaction of 1,6-dibromo-2-naphthol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.

    Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets. The dibromo-naphthyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1,6-Dibromo-2-naphthyl)oxy]methylpiperidine hydrochloride
  • 4-[(6-Bromo-2-naphthyl)oxy]piperidine

Uniqueness

3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride is unique due to its specific structural features, such as the dibromo-naphthyl group and the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(1,6-dibromonaphthalen-2-yl)oxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br2NO.ClH/c16-11-4-5-13-10(8-11)3-6-14(15(13)17)19-12-2-1-7-18-9-12;/h3-6,8,12,18H,1-2,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWDQRQJCSBOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220032-70-1
Record name Piperidine, 3-[(1,6-dibromo-2-naphthalenyl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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